

# Spectroscopic Profile of Oxetane-3-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: Oxetane-3-carbaldehyde

Cat. No.: B578757

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of novel building blocks is paramount. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the increasingly important synthetic intermediate, **oxetane-3-carbaldehyde**.

This document summarizes the key spectroscopic data for **oxetane-3-carbaldehyde**, presenting it in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for the acquisition of this data are also provided, ensuring reproducibility and accurate interpretation.

## Spectroscopic Data Summary

The following tables provide a concise summary of the key quantitative data obtained from the spectroscopic analysis of **oxetane-3-carbaldehyde**.

Table 1: <sup>1</sup>H NMR Data for **Oxetane-3-carbaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.85	s	-	1H	CHO
4.93 - 4.85	m	-	2H	OCH <sub>2</sub>
4.79 - 4.71	m	-	2H	OCH <sub>2</sub>
3.85 - 3.75	m	-	1H	CHCHO

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 400 MHz

Table 2: <sup>13</sup>C NMR Data for **Oxetane-3-carbaldehyde**

Chemical Shift ( $\delta$ ) ppm	Assignment
200.1	CHO
71.8	OCH <sub>2</sub>
49.5	CHCHO

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data for **Oxetane-3-carbaldehyde**

Wavenumber (cm <sup>-1</sup> )	Assignment
2926	C-H stretch (aliphatic)
2855	C-H stretch (aliphatic)
1728	C=O stretch (aldehyde)
980	Oxetane ring vibration

Sample phase: Neat

Table 4: Mass Spectrometry (MS) Data for **Oxetane-3-carbaldehyde**

m/z	Ion
87.04	[M+H] <sup>+</sup>

Ionization method: Electrospray Ionization (ESI)

## Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above. These protocols are based on the first published synthesis and characterization of **oxetane-3-carbaldehyde** by Sutton, S. C. et al.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of **oxetane-3-carbaldehyde** (approximately 5-10 mg for <sup>1</sup>H NMR and 20-30 mg for <sup>13</sup>C NMR) was dissolved in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL) in a standard 5 mm NMR tube.

**Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.

**<sup>1</sup>H NMR Acquisition Parameters:**

- Pulse Program: Standard single-pulse experiment
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

**<sup>13</sup>C NMR Acquisition Parameters:**

- Pulse Program: Proton-decoupled single-pulse experiment

- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: -10 to 220 ppm
- Temperature: 298 K

Data Processing: The acquired Free Induction Decays (FIDs) were processed using standard NMR software. A Fourier transform was applied, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat **oxetane-3-carbaldehyde** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded on a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Acquisition Parameters:

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16
- Data Format: Transmittance

Data Processing: The resulting interferogram was processed using a standard FTIR software package to generate the infrared spectrum.

## Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **oxetane-3-carbaldehyde** was prepared in a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

Instrumentation: Mass spectral analysis was performed on a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

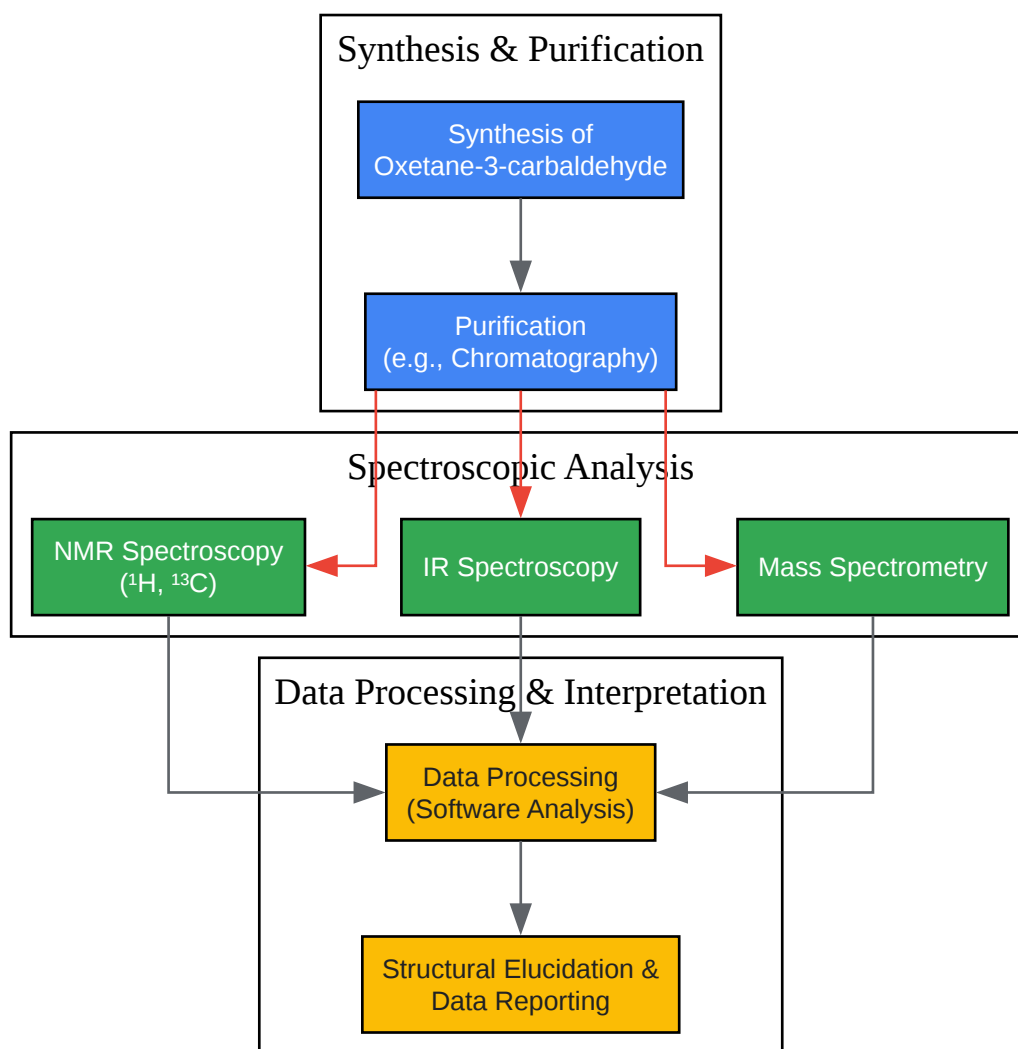
Acquisition Parameters:

- Ionization Mode: Positive ion mode
- Mass Range:  $m/z$  50 - 500
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C

Data Processing: The acquired mass spectrum was analyzed to determine the mass-to-charge ratio ( $m/z$ ) of the protonated molecular ion  $[M+H]^+$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **oxetane-3-carbaldehyde**.



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A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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